Cas no 2247107-09-9 (Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))

Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoro and methoxymethyl substituents on the cyclobutane ring enhances its reactivity and stability, making it a valuable intermediate for synthetic chemistry. The hydrochloride salt form improves handling and solubility in aqueous systems. This compound is particularly useful in the development of bioactive molecules due to its rigid cyclobutane scaffold, which can influence conformational properties in drug design. Its structural features may also contribute to metabolic stability and binding affinity in target interactions. Suitable for controlled reactions under standard laboratory conditions.
Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) structure
2247107-09-9 structure
Product name:Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1)
CAS No:2247107-09-9
MF:C6H12ClF2NO
MW:187.615387916565
CID:5415119
PubChem ID:138040084

Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
    • AT12870
    • 3,3-DIFLUORO-1-(METHOXYMETHYL)CYCLOBUTAN-1-AMINE HCL
    • 2247107-09-9
    • Z3333528633
    • 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
    • SCHEMBL22633584
    • EN300-6482961
    • Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1)
    • Inchi: 1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
    • InChI Key: XZGNOKUXMQAEOR-UHFFFAOYSA-N
    • SMILES: C1(COC)(N)CC(F)(F)C1.[H]Cl

Computed Properties

  • Exact Mass: 187.0575480g/mol
  • Monoisotopic Mass: 187.0575480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6482961-0.1g
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
2247107-09-9 95.0%
0.1g
$466.0 2025-03-15
Enamine
EN300-6482961-10.0g
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
2247107-09-9 95.0%
10.0g
$5774.0 2025-03-15
Aaron
AR028QM5-2.5g
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride
2247107-09-9 95%
2.5g
$3643.00 2025-02-16
Aaron
AR028QM5-250mg
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride
2247107-09-9 95%
250mg
$941.00 2025-02-16
1PlusChem
1P028QDT-100mg
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride
2247107-09-9 95%
100mg
$638.00 2024-05-25
Aaron
AR028QM5-500mg
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride
2247107-09-9 95%
500mg
$1464.00 2025-02-16
1PlusChem
1P028QDT-50mg
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-aminehydrochloride
2247107-09-9 95%
50mg
$448.00 2024-05-25
Enamine
EN300-6482961-0.25g
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
2247107-09-9 95.0%
0.25g
$666.0 2025-03-15
Enamine
EN300-6482961-1.0g
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
2247107-09-9 95.0%
1.0g
$1343.0 2025-03-15
Enamine
EN300-6482961-0.5g
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
2247107-09-9 95.0%
0.5g
$1046.0 2025-03-15

Additional information on Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1)

Introduction to Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology

The compound with the CAS number 2247107-09-9, specifically Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1), represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The presence of both fluorine and methoxymethyl substituents in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

Fluorinated compounds are widely recognized for their enhanced metabolic stability and binding affinity to biological targets. In particular, the incorporation of fluorine atoms into pharmaceutical molecules can significantly modulate their pharmacokinetic profiles. The 3,3-difluoro substitution in Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) is believed to contribute to its stability and reactivity, making it a promising scaffold for designing novel bioactive agents.

The hydrochloride (1:1) form of this compound indicates that it is salted with hydrochloric acid, which can influence its solubility and bioavailability. This salt form is often preferred in pharmaceutical formulations due to improved handling properties and stability. The combination of these structural elements suggests that this compound may exhibit interesting interactions with biological systems, particularly in the context of enzyme inhibition or receptor binding.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies have shown that fluorinated amines can serve as effective ligands for various biological targets. The Cyclobutanamine core of this compound provides a rigid framework that can be optimized for specific binding preferences. This structural rigidity is particularly advantageous in drug design, as it can enhance the specificity of interactions with target proteins or enzymes.

In the context of drug discovery, the methoxymethyl group introduces an additional layer of functional diversity. This moiety can participate in hydrogen bonding or hydrophobic interactions, depending on the surrounding environment. Such versatility makes this compound a versatile building block for medicinal chemists aiming to develop molecules with tailored properties.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The unique structural features of Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) make it an attractive candidate for such applications.

Moreover, the fluorine atoms present in this compound can be exploited for positron emission tomography (PET) imaging applications. PET scans are a powerful diagnostic tool used to visualize metabolic processes in vivo. Fluorinated compounds are frequently used as PET tracers due to their favorable properties such as high affinity for biological targets and good imaging characteristics. The development of novel PET tracers is essential for early detection and monitoring of diseases like cancer and neurodegenerative disorders.

The synthesis of Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) presents unique challenges due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the desired framework efficiently. These advancements not only facilitate access to this compound but also open up possibilities for generating derivatives with enhanced properties.

In conclusion,Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1) represents a promising molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and diagnostic tools. As our understanding of molecular interactions continues to evolve,CAS no 2247107-09-9 will likely play an increasingly important role in addressing some of the most pressing challenges in medicine and biology.

Recommend Articles

Recommended suppliers
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk